molecular formula C9H9BrClNO B1448355 2-Bromo-3-(4-chlorophenyl)propanamide CAS No. 1461708-31-5

2-Bromo-3-(4-chlorophenyl)propanamide

Cat. No. B1448355
CAS RN: 1461708-31-5
M. Wt: 262.53 g/mol
InChI Key: AWLLHDWVJVSNCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-3-(4-chlorophenyl)propanamide” is a chemical compound with the CAS Number: 1461708-31-5 . It has a molecular weight of 262.53 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9BrClNO/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8H,5H2,(H2,12,13) . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Organic Synthesis

2-Bromo-3-(4-chlorophenyl)propanamide: is a valuable intermediate in organic synthesis. Its bromine and amide functional groups make it a versatile building block for constructing more complex molecules. It can undergo various reactions, including nucleophilic substitution, to introduce different substituents in place of the bromine atom .

Medicinal Chemistry

In medicinal chemistry, this compound can be used to synthesize potential pharmacologically active molecules. Its structure is conducive to modifications that can lead to the discovery of new drugs with applications in treating diseases .

Material Science

The compound’s molecular structure allows for its incorporation into polymers, which can be used to create novel materials with specific mechanical and chemical properties for use in industries such as aerospace, automotive, and electronics .

Analytical Chemistry

2-Bromo-3-(4-chlorophenyl)propanamide: can serve as a standard or reference compound in chromatographic analysis, helping to identify and quantify similar compounds in complex mixtures through techniques like HPLC and LC-MS .

Chemical Education

Due to its reactivity and structural features, this compound is ideal for educational purposes, demonstrating various chemical reactions and synthesis techniques to students in laboratory courses .

Agricultural Chemistry

The bromine and amide functionalities of 2-Bromo-3-(4-chlorophenyl)propanamide may be explored for the development of new agrochemicals, such as pesticides or herbicides, contributing to more efficient crop protection strategies .

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for “2-Bromo-3-(4-chlorophenyl)propanamide” can be found on the product page . It’s always important to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

2-bromo-3-(4-chlorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8H,5H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLLHDWVJVSNCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)N)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-(4-chlorophenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-(4-chlorophenyl)propanamide
Reactant of Route 2
2-Bromo-3-(4-chlorophenyl)propanamide
Reactant of Route 3
2-Bromo-3-(4-chlorophenyl)propanamide
Reactant of Route 4
Reactant of Route 4
2-Bromo-3-(4-chlorophenyl)propanamide
Reactant of Route 5
2-Bromo-3-(4-chlorophenyl)propanamide
Reactant of Route 6
Reactant of Route 6
2-Bromo-3-(4-chlorophenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.